![molecular formula C18H21FN8O B3402564 2-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-N-(2-fluorophenyl)acetamide CAS No. 1058456-80-6](/img/structure/B3402564.png)

2-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-N-(2-fluorophenyl)acetamide

説明

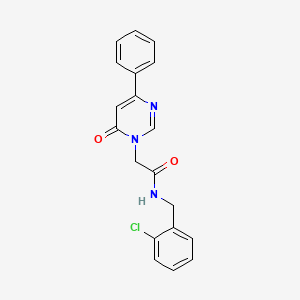

The compound “2-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-N-(2-fluorophenyl)acetamide” is a derivative of the 1,2,3-triazolo[4,5-d]pyrimidine class . These compounds are heterocycles obtained through various synthetic routes . They have been used in medicinal chemistry, as fluorescent probes, and as structural units of polymers .

Synthesis Analysis

The synthesis of such compounds typically involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . A three-step reaction sequence has been used to synthesize derivatives of similar ring systems . This process engages five reactive centers (amide, amine, carbonyl, azide, and alkyne) and has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine using cyclohexane, cyclohexene, and norbornene β-amino amides .Molecular Structure Analysis

The molecular structure of these compounds is complex, with a series of congeners existing depending on whether a nitrogen atom occupies a position at the ring fusion . The stereochemistry and relative configurations of the synthesized compounds can be determined by 1D and 2D NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse. For instance, carbodiimides obtained from aza-Wittig reactions of iminophosphorane with aromatic isocyanates reacted with hydrazine to give selectively 6-amino-7 H -1,2,3-triazolo [4,5- d ]pyrimidin-7-ones .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be predicted using quantitative structure–activity relationship (QSAR) studies .科学的研究の応用

Synthesis of Heterocycles

The compound belongs to a set of heterocycles obtained through a variety of synthetic routes . Two typical modes of constructing these heterocyclic systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .

Fluorescent Probes

These heterocycles have been used as fluorescent probes . This application is particularly useful in biochemistry and medicine, where they can help visualize or detect specific components of a complex biomolecule.

Structural Units of Polymers

The compound can be used as structural units of polymers . This could lead to the development of new materials with unique properties.

c-Met Inhibition

The compound has potential applications in medicinal chemistry, particularly in c-Met inhibition . c-Met is a protein that has been implicated in various types of cancer, so inhibiting its activity could have therapeutic benefits.

GABAA Modulating Activity

The compound has been found to have GABAA modulating activity . GABAA is a type of receptor in the brain, and modulating its activity can have effects on neurological function and could potentially be used in the treatment of certain neurological disorders.

Antiepileptic Agent

The compound has been used in the synthesis of an antiepileptic agent, rufinamide . This suggests potential applications in the treatment of epilepsy.

Anti-tumor Activity

One of the derivatives of the compound exhibited excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines . This suggests potential applications in cancer treatment.

Organic Light Emitting Diodes (OLEDs)

The compound has been used in the development of OLEDs . This could lead to improvements in display technology.

作用機序

Target of Action

Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibit lsd1 , a lysine-specific demethylase involved in the progression of certain human malignant tumors .

Mode of Action

It’s suggested that similar compounds interact with their target through hydrogen bonding . For instance, the nitrogen atom in the pyridine ring of some [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been found to form a hydrogen bond with Met332, which could be responsible for their improved activity .

Biochemical Pathways

The inhibition of lsd1 by similar compounds can lead to the suppression of cancer proliferation and migration .

Result of Action

It’s suggested that similar compounds can significantly inhibit the activity of lsd1 and suppress cell migration ability when used to treat certain cancer cells .

将来の方向性

The future directions for these compounds could involve further exploration of their potential as c-Met inhibitors . Additionally, QSAR studies could help to predict the anti-gastric cancer effect of [1,2,3]triazolo [4,5-d]pyrimidine derivatives and screen out efficient and novel drugs in the future .

特性

IUPAC Name |

2-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN8O/c1-2-27-18-16(23-24-27)17(20-12-21-18)26-9-7-25(8-10-26)11-15(28)22-14-6-4-3-5-13(14)19/h3-6,12H,2,7-11H2,1H3,(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRNIDSGYMNXDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NC4=CC=CC=C4F)N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-N-(2-fluorophenyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

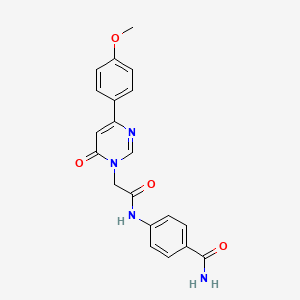

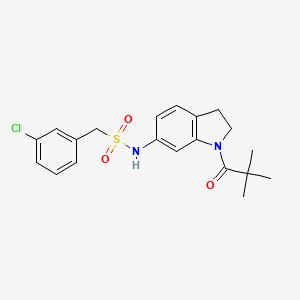

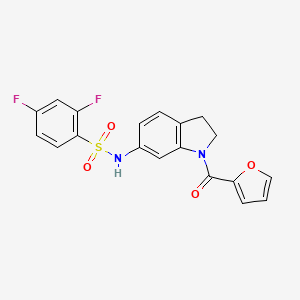

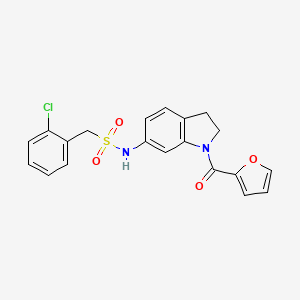

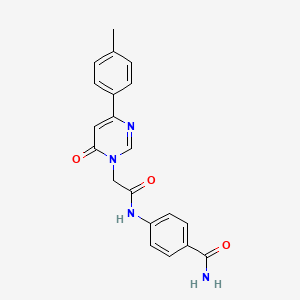

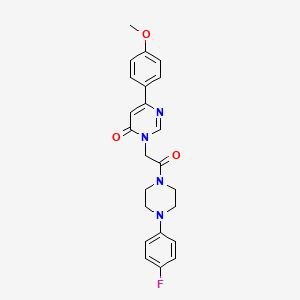

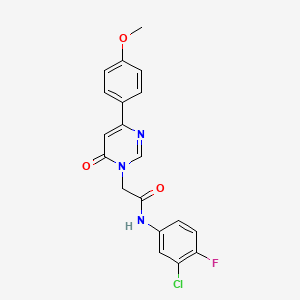

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

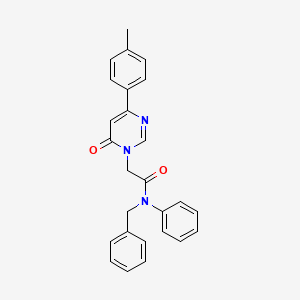

![(Z)-1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B3402552.png)

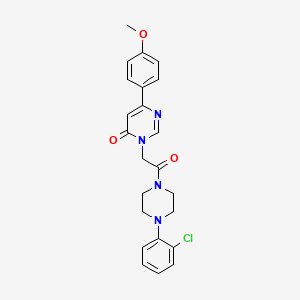

![N-(3-chlorophenyl)-2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide](/img/structure/B3402559.png)

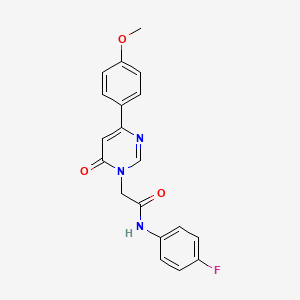

![N-(4-chlorophenyl)-2-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide](/img/structure/B3402568.png)